An In-depth Technical Guide to 4-(Ethylamino)-1-phenylpyrazole: Structure, Properties, and Synthesis
An In-depth Technical Guide to 4-(Ethylamino)-1-phenylpyrazole: Structure, Properties, and Synthesis
This guide provides a comprehensive overview of 4-(ethylamino)-1-phenylpyrazole, a substituted pyrazole derivative of significant interest to researchers in medicinal chemistry and drug development. While this specific compound is not extensively documented in publicly available literature, this paper will extrapolate its chemical properties, propose a viable synthetic route, and discuss its potential applications based on the well-established chemistry of the 4-aminopyrazole scaffold.
Introduction to the 4-Aminopyrazole Scaffold
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are a prominent structural motif in a vast array of biologically active compounds and approved pharmaceuticals.[1][2][3] The introduction of a phenyl group at the N1 position and an amino group at the C4 position creates the 4-amino-1-phenylpyrazole core, a scaffold known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][4][5][6] The ethylamino substituent at the 4-position is expected to modulate the compound's lipophilicity and hydrogen bonding capacity, potentially influencing its pharmacokinetic and pharmacodynamic profile.
Chemical Structure and Physicochemical Properties
The chemical structure of 4-(ethylamino)-1-phenylpyrazole consists of a central pyrazole ring, a phenyl substituent on one of the nitrogen atoms, and an ethylamino group attached to a carbon atom of the pyrazole ring.
Molecular Formula: C₁₁H₁₃N₃
Molecular Weight: 187.24 g/mol
A summary of the predicted and known physicochemical properties of related compounds is presented in Table 1.
| Property | Value/Prediction | Source/Method |
| Molecular Formula | C₁₁H₁₃N₃ | Calculated |
| Molecular Weight | 187.24 g/mol | Calculated |
| Appearance | Likely a solid at room temperature | Inferred from similar compounds[4] |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. | Inferred from general characteristics of N-phenylpyrazoles. |
| XlogP | ~2.5-3.5 | Predicted (based on related structures) |
Table 1: Physicochemical Properties of 4-(Ethylamino)-1-phenylpyrazole.
The definitive structural confirmation of a novel compound like 4-(ethylamino)-1-phenylpyrazole would rely on a combination of spectroscopic techniques.
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), aromatic protons of the phenyl ring, and the pyrazole ring protons. The NH proton of the ethylamino group would likely appear as a broad singlet.
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¹³C NMR: The carbon NMR spectrum would display distinct signals for the two carbons of the ethyl group, the carbons of the pyrazole ring, and the carbons of the phenyl ring.
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Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition. The fragmentation pattern could provide further structural insights.
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Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for N-H stretching of the secondary amine, C-H stretching of the aromatic and aliphatic groups, and C=C and C=N stretching of the pyrazole and phenyl rings.
Synthesis of 4-(Ethylamino)-1-phenylpyrazole
A plausible synthetic route for 4-(ethylamino)-1-phenylpyrazole can be designed based on established methods for the synthesis of 4-aminopyrazole derivatives. A common approach involves the construction of the pyrazole ring followed by functionalization of the 4-position.
A likely synthetic strategy would start from ethyl 1-phenyl-1H-pyrazole-4-carboxylate. This starting material can be synthesized via the reaction of a β-ketoester with phenylhydrazine. The carboxylate can then be converted to an amide, which can undergo a Hofmann rearrangement to yield the 4-amino-1-phenylpyrazole. Finally, reductive amination with acetaldehyde would introduce the ethyl group onto the amino function.
An alternative and more direct approach would be the reductive amination of 4-nitro-1-phenylpyrazole, which can be synthesized by nitration of 1-phenylpyrazole.
Below is a DOT script visualizing a proposed synthetic workflow.
Caption: A proposed synthetic workflow for 4-(ethylamino)-1-phenylpyrazole.
Step 1: Synthesis of 4-Nitro-1-phenylpyrazole
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To a stirred solution of 1-phenylpyrazole (1 eq.) in concentrated sulfuric acid at 0 °C, slowly add a mixture of concentrated nitric acid (1.1 eq.) and concentrated sulfuric acid.
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Maintain the temperature below 10 °C during the addition.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
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Pour the reaction mixture onto crushed ice.
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Collect the resulting precipitate by filtration, wash with cold water until neutral, and dry to afford 4-nitro-1-phenylpyrazole.
Step 2: Synthesis of 4-Amino-1-phenylpyrazole
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To a solution of 4-nitro-1-phenylpyrazole (1 eq.) in ethanol, add tin(II) chloride dihydrate (3-5 eq.) and concentrated hydrochloric acid.
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Reflux the mixture for 2-3 hours.
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Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
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Extract the product with ethyl acetate.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-amino-1-phenylpyrazole.
Step 3: Synthesis of 4-(Ethylamino)-1-phenylpyrazole
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Dissolve 4-amino-1-phenylpyrazole (1 eq.) and acetaldehyde (1.2 eq.) in methanol.
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Add sodium cyanoborohydride (1.5 eq.) portion-wise to the stirred solution.
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Stir the reaction mixture at room temperature for 12-24 hours.
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Quench the reaction by adding water.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield 4-(ethylamino)-1-phenylpyrazole.
Potential Applications in Drug Discovery
The 1-phenylpyrazole scaffold is a key component in a number of commercial products, including insecticides like fipronil, which act by blocking GABA-gated chloride channels.[7] In the pharmaceutical realm, derivatives of 4-amino-1-phenylpyrazole have shown promise in various therapeutic areas.
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Anticancer Activity: Numerous N-phenylpyrazole analogues have been synthesized and evaluated for their potential as anticancer agents.[4] Their mechanism of action can vary, but some have been shown to inhibit protein kinases or induce apoptosis in cancer cells.
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Antimicrobial and Antifungal Activity: The pyrazole nucleus is present in several antimicrobial and antifungal drugs.[1][2] The introduction of different substituents on the pyrazole and phenyl rings can modulate the antimicrobial spectrum and potency.
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Antileishmanial Activity: Certain pyrazole derivatives have demonstrated significant activity against various Leishmania species, suggesting their potential for the development of new antileishmanial drugs.[5][8]
The introduction of an ethylamino group at the 4-position of the 1-phenylpyrazole core in the title compound could lead to novel interactions with biological targets, potentially resulting in enhanced potency or a different pharmacological profile compared to previously reported analogues.
Conclusion
References
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